FK 866 hydrochloride is derived from the chemical structure that inhibits nicotinamide phosphoribosyltransferase. It is classified as a small molecule inhibitor and falls under the category of metabolic inhibitors. Its mechanism of action involves the selective targeting of the nicotinamide adenine dinucleotide biosynthetic pathway, making it a candidate for further research in oncology and metabolic diseases .
The synthesis of FK 866 hydrochloride involves several key steps. Initially, it is synthesized through the reaction of various precursors under controlled conditions. For instance, one method includes the reaction of a pyridine derivative with specific alkyl halides to form the core structure of FK 866. The process typically requires solvents such as acetonitrile and conditions like heating at moderate temperatures (around 55 °C) for extended periods (up to 12 hours) to ensure complete reaction .
The final product is purified using high-performance liquid chromatography, ensuring high yield and purity. The synthesis can be adjusted based on the desired modifications to enhance its pharmacological properties or to create prodrugs that release FK 866 under specific conditions .
FK 866 hydrochloride possesses a complex molecular structure characterized by a pyridine ring and various functional groups that contribute to its biological activity. The molecular formula is C_24H_29N_3O_3, with a molecular weight of approximately 421.5 g/mol. The compound features several key functional groups that facilitate its interaction with nicotinamide phosphoribosyltransferase, leading to its inhibitory effects .
FK 866 hydrochloride undergoes various chemical reactions that can be exploited for therapeutic purposes. Notably, it can react with reactive oxygen species to form intermediates that can subsequently release active FK 866 in biological systems. This property is being explored in the development of prodrugs designed to enhance selectivity and reduce toxicity .
In vitro studies have shown that FK 866 can modulate enzymatic pathways by reducing nicotinamide adenine dinucleotide levels, which affects cellular metabolism significantly. The compound has been tested against various kinases, demonstrating selectivity towards nicotinamide phosphoribosyltransferase without significant inhibition of other related enzymes .
The primary mechanism of action for FK 866 hydrochloride involves noncompetitive inhibition of nicotinamide phosphoribosyltransferase, which is crucial for converting nicotinamide into nicotinamide adenine dinucleotide. By inhibiting this enzyme, FK 866 effectively reduces the levels of nicotinamide adenine dinucleotide within cells, leading to apoptosis in certain cancer cell lines due to energy depletion and impaired metabolic functions .
Data from studies indicate that FK 866 exhibits low nanomolar inhibition constants (IC50 values ranging from approximately 0.09 nM to 27.2 nM), highlighting its potency as an inhibitor . This selective inhibition disrupts cellular processes reliant on nicotinamide adenine dinucleotide without broadly affecting mitochondrial functions.
FK 866 hydrochloride is typically presented as a white to off-white powder. It is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile but has limited solubility in water, which may influence its bioavailability in therapeutic applications.
FK 866 hydrochloride has several promising applications in scientific research:
FK 866 hydrochloride (chemical name: (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)acrylamide hydrochloride) is a synthetic small molecule with the molecular formula C₂₄H₂₉N₃O₂·HCl and a molecular weight of 427.97 g/mol. Its structure features a benzoylpiperidine moiety linked to a pyridinylacrylamide group through a butyl chain, with the hydrochloride salt enhancing solubility. The compound exhibits high purity (≥98% by HPLC) and stability when stored desiccated at -20°C. It demonstrates solubility in water (9.8 mg/mL), ethanol (≥21 mg/mL), and DMSO (40 mg/mL), facilitating its use in in vitro assays. The trans configuration of the acrylamide double bond (confirmed via SMILES notation: O=C(/C=C/C3=CN=CC=C3)NCCCCC1CCN(C(=O)C2=CC=CC=C2)CC1.Cl) is critical for target engagement. Degradation occurs under prolonged exposure to moisture or elevated temperatures, necessitating strict storage protocols [1] [3] [5].
Table 1: Physicochemical Properties of FK 866 Hydrochloride
Property | Specification |
---|---|
Molecular Formula | C₂₄H₂₉N₃O₂·HCl |
Molecular Weight | 427.97 g/mol |
Purity | ≥98% (HPLC) |
Solubility in DMSO | 40 mg/mL |
Solubility in Water | 9.8 mg/mL |
Storage Conditions | -20°C, desiccated |
CAS Number (free base) | 658084-64-1 |
Canonical SMILES | O=C(NCCCCC1CCN(C(C2=CC=CC=C2)=O)CC1)/C=C/C3=CC=CN=C3.Cl |
FK 866 hydrochloride is a potent, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway. It binds allosterically to the nicotinamide pocket of NAMPT with a dissociation constant (Kᵢ) of 0.3–0.4 nM, inducing conformational changes that disrupt substrate catalysis. Structural studies reveal that FK 866 stabilizes a closed-enzyme conformation, preventing the conversion of nicotinamide and phosphoribosyl pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). This binding is irreversible under physiological conditions, leading to prolonged enzymatic suppression. The inhibition mechanism does not compete with nicotinamide or PRPP, distinguishing FK 866 from competitive inhibitors and underpinning its efficacy in low-nicotinamide environments [1] [3] [4].
Table 2: NAMPT Inhibition Kinetics of FK 866 Hydrochloride
Parameter | Value | Experimental Context |
---|---|---|
Kᵢ (Dissociation Constant) | 0.3–0.4 nM | Recombinant human NAMPT assays |
IC₅₀ (Cell Viability) | ~1 nM | HepG2 liver carcinoma cells |
Inhibition Type | Non-competitive | Enzyme kinetics analyses |
Target Selectivity | >1,000-fold vs. NAPRT | Enzyme panel screening |
By inhibiting NAMPT, FK 866 hydrochloride disrupts the primary NAD⁺ biosynthetic route in mammalian cells, reducing intracellular NAD⁺ by >80% within 24 hours. This depletion impairs NAD⁺-dependent processes, particularly glycolysis, where glyceraldehyde-3-phosphate dehydrogenase (GAPDH) requires NAD⁺ as a cofactor. Inhibition arrests glycolysis at the GAPDH step, causing upstream metabolite accumulation (e.g., fructose-1,6-bisphosphate) and downstream ATP depletion. Liquid chromatography-mass spectrometry (LC-MS) analyses of FK866-treated cancer cells show:
Table 3: Metabolic Perturbations Induced by FK 866 Hydrochloride (24h Treatment)
Metabolite/Parameter | Change vs. Control | Biological Consequence |
---|---|---|
Intracellular NAD⁺ | ↓ 80–90% | GAPDH inhibition, energy failure |
ATP | ↓ 70% | Caspase-independent apoptosis |
Fructose-1-phosphate | ↑ 5-fold | Aldolase-mediated carbon overflow |
Sedoheptulose-1-phosphate | ↑ 4.8-fold | Pentose phosphate pathway dysregulation |
Lactate | ↓ 90% | Glycolytic arrest |
The NAD⁺-depleting action of FK 866 hydrochloride demonstrates potent antitumor effects in hematologic malignancies and solid tumors (e.g., neuroblastoma, myeloma). It synergizes with DNA-damaging agents like etoposide and cisplatin by compromising NAD⁺-dependent DNA repair mechanisms. In OVCAR-5 ovarian cancer models, co-inhibition of NAPRT potentiates FK 866’s efficacy, reducing NAD⁺ levels twofold more than single-agent treatment. FK 866 also exhibits anti-inflammatory properties, suppressing TNF-α and IL-6 production in ischemic brain tissue, highlighting its dual utility in oncology and immunology research [1] [4] [7].
Table 4: Research Applications of FK 866 Hydrochloride
Application Area | Experimental Model | Key Outcome |
---|---|---|
Oncology | AML xenograft mice | 80% long-term survival at 30 mg/kg BID |
Metabolic Studies | HCT116 colorectal cancer cells | Glycolytic arrest at GAPDH step |
Inflammation Research | Ischemic brain tissue | ↓ TNF-α, IL-6, and NAMPT protein levels |
Combination Therapy | Neuroblastoma cells + etoposide | Enhanced caspase activation and apoptosis |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8